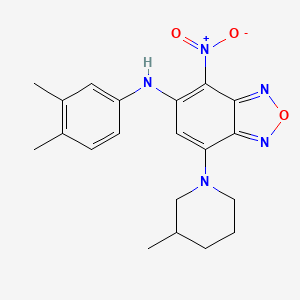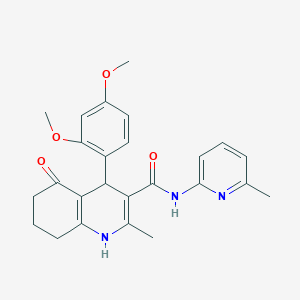![molecular formula C13H12N4O2S B11648420 2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11648420.png)
2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide typically involves the condensation of a pyridine derivative with a thiophene derivative in the presence of a hydrazine reagent. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis and high yield
Continuous flow reactors: For large-scale production with consistent quality
Purification: Techniques such as recrystallization or chromatography to obtain a pure product
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reduction of the hydrazone linkage using reducing agents such as sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine or thiophene rings
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acidic or basic catalysts for substitution reactions
Major Products
Oxidation products: Corresponding oxides or hydroxyl derivatives
Reduction products: Reduced hydrazone derivatives
Substitution products: Various substituted pyridine or thiophene derivatives
Scientific Research Applications
2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential as a pharmacophore for designing new drugs targeting specific enzymes or receptors
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules
Materials Science:
Mechanism of Action
The mechanism of action of 2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways
Receptors: Binding to receptors to modulate their activity
Pathways: Interference with cellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-N-(pyridin-2-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide
- 2-oxo-N-(pyridin-4-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide
Uniqueness
2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H12N4O2S |
|---|---|
Molecular Weight |
288.33 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C13H12N4O2S/c18-12(15-8-10-3-1-5-14-7-10)13(19)17-16-9-11-4-2-6-20-11/h1-7,9H,8H2,(H,15,18)(H,17,19)/b16-9+ |
InChI Key |
ICRHOLUSZCGRHF-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11648344.png)
![propyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11648345.png)

![(6Z)-6-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648362.png)

![4-[3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate](/img/structure/B11648371.png)

![3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]propanehydrazide](/img/structure/B11648389.png)
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11648393.png)
![4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B11648396.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11648399.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11648401.png)

![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11648412.png)
